8-Bromo-6-chloro-2H-chromen-2-one
Description
8-Bromo-6-chloro-2H-chromen-2-one is a halogenated coumarin derivative characterized by bromine and chlorine substituents at positions 8 and 6, respectively, on the chromen-2-one backbone. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. The introduction of halogen atoms typically enhances electrophilicity and metabolic stability, making this compound a candidate for pharmaceutical and materials science applications.
Properties
CAS No. |
188813-16-3 |
|---|---|
Molecular Formula |
C9H4BrClO2 |
Molecular Weight |
259.48 g/mol |
IUPAC Name |
8-bromo-6-chlorochromen-2-one |
InChI |
InChI=1S/C9H4BrClO2/c10-7-4-6(11)3-5-1-2-8(12)13-9(5)7/h1-4H |
InChI Key |
SKHMMUFWOTWUKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=C(C=C(C=C21)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Positional Isomerism :
- 3-Bromo-6-chloro-2H-chromene (C₉H₆BrClO) differs in the bromine position (3 vs. 8).
- 6-Bromo-8-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one (C₁₆H₁₀BrClO₃) adds a 4-hydroxyphenyl and methyl group at positions 3 and 3. The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the non-hydroxylated target compound .
Functional Group Complexity :
- (E)-6-Bromo-3-{2-[2-(4-chlorobenzylidene)hydrazinyl]thiazol-5-yl}-2H-chromen-2-one incorporates a thiazole-hydrazine moiety, significantly altering its chemical behavior. Such modifications are common in drug design to enhance target specificity .
Reactivity Trends :
- Bromine at position 8 (target compound) vs. 3 () influences steric accessibility for further substitution. Position 8 is less sterically hindered, favoring electrophilic aromatic substitution reactions.
- The hydroxyphenyl group in 6-Bromo-8-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one enables conjugation with the coumarin core, extending UV absorption spectra—a critical feature for optical materials .
Physical and Spectroscopic Properties
- Solubility: The hydroxyphenyl derivative’s predicted pKa (~9.58) suggests moderate acidity, enabling salt formation in basic conditions, unlike the non-hydroxylated target compound .
- Thermal Stability : Higher molecular weight and substituent bulk in the hydroxyphenyl analogue correlate with its elevated predicted boiling point (537°C) .
Crystallographic and Structural Validation
- Crystallography Tools: Structures like 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol () are resolved using SHELX () and ORTEP-3 (), emphasizing the role of software in validating halogenated aromatic systems.
- Hydrogen Bonding : The hydroxyphenyl group in likely forms intermolecular O–H···O bonds, as described in Etter’s graph-set analysis (), which could stabilize crystal packing compared to the target compound’s weaker halogen-based interactions.
Q & A
Q. What are the established synthetic routes for 8-Bromo-6-chloro-2H-chromen-2-one, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves bromination and cyclization of a pre-functionalized chromenone precursor. For example:
Bromination : Introduce bromine at the 8-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) .
Chlorination : Use sulfuryl chloride (SO₂Cl₂) or POCl₃ to introduce chlorine at the 6-position, leveraging electrophilic aromatic substitution .
Cyclization : Achieve lactone formation via acid-catalyzed intramolecular esterification.
Q. Characterization :
- NMR : Confirm regioselectivity via and NMR (e.g., downfield shifts for aromatic protons adjacent to halogens) .
- HPLC : Monitor purity (>95%) using a C18 column with UV detection at 254 nm .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Bromination | NBS, DMF, 0°C | 72 | 96% | |
| Chlorination | SO₂Cl₂, AlCl₃, 50°C | 68 | 92% |
Q. What spectroscopic techniques are recommended for structural confirmation?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. For example, monoclinic systems (space group P2₁/n) with unit cell parameters a = 10.489 Å, b = 11.470 Å, c = 18.803 Å, β = 92.127° .
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 267.93 for C₉H₄BrClO₂) .
- FT-IR : Identify lactone carbonyl stretches (~1740 cm⁻¹) and C-Br/C-Cl vibrations (600–800 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for bromination/chlorination steps to predict regioselectivity. For example, B3LYP/6-31G(d) models can map electron density differences at reactive sites .
- Hirshfeld Surface Analysis : Analyze non-covalent interactions (e.g., halogen bonding) in crystal structures to guide solvent selection .
Case Study :
A study on 6-bromo-chromenone derivatives used DFT to identify that bromine at C-8 reduces steric hindrance, favoring a 72% yield compared to alternative positions .
Q. How to resolve contradictions in reported reaction yields for halogenation steps?
Methodological Answer: Contradictions often arise from:
Q. Experimental Design Recommendations :
DOE (Design of Experiments) : Vary temperature (0–50°C), catalyst ratios (0.5–2.0 eq.), and solvents.
In Situ Monitoring : Use Raman spectroscopy to track intermediate formation .
Table 2 : Yield Variability in Chlorination
| Catalyst (eq.) | Solvent | Yield (%) | Reference |
|---|---|---|---|
| AlCl₃ (1.0) | CH₂Cl₂ | 68 | |
| FeCl₃ (1.5) | DMF | 55 |
Q. What strategies improve regioselectivity in halogenated chromenone derivatives?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at meta positions to guide halogenation .
- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side reactions (e.g., 80°C, 150 W, 20 min) .
Example :
A study achieved 85% regioselectivity for bromination at C-8 using a nitro group at C-5 to deactivate competing sites .
Q. How to address discrepancies in crystallographic data for halogenated chromenones?
Methodological Answer:
- Multi-Temperature Data Collection : Resolve thermal motion artifacts by collecting data at 100 K and 298 K .
- Twinned Crystals : Use PLATON’s TWINABS to correct for pseudo-merohedral twinning .
Case Study :
A dimethylformamide solvate structure (C₁₆H₉BrO₅·2C₃H₇NO) required twin refinement to achieve R₁ = 0.036 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
